molecular formula C21H17BrF3N5O2S B444043 3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B444043
M. Wt: 540.4g/mol
InChI Key: UCWNDNGCNDKZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a cyano group, a benzothiophene ring, a furan ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the bromine, cyano, and trifluoromethyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents replacing the bromine atom or other groups.

Scientific Research Applications

3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H17BrF3N5O2S

Molecular Weight

540.4g/mol

IUPAC Name

3-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H17BrF3N5O2S/c22-16-17(19(31)28-20-11(9-26)10-4-1-2-6-14(10)33-20)29-30-15(21(23,24)25)8-12(27-18(16)30)13-5-3-7-32-13/h3,5,7,12,15,27H,1-2,4,6,8H2,(H,28,31)

InChI Key

UCWNDNGCNDKZKF-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN4C(CC(NC4=C3Br)C5=CC=CO5)C(F)(F)F)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN4C(CC(NC4=C3Br)C5=CC=CO5)C(F)(F)F)C#N

Origin of Product

United States

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